

N-Methyl-L-norleucine: Enhancing the Therapeutic Potential of Peptides

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Compound of Interest

Compound Name: **N-Methyl-L-norleucine**

Cat. No.: **B554860**

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Application Note and Protocol

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. **N-Methyl-L-norleucine**, a derivative of the leucine isomer norleucine, offers a unique combination of properties to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. This document provides a detailed overview of the applications of **N-Methyl-L-norleucine** in therapeutic peptide development, complete with illustrative quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.

Introduction to N-Methyl-L-norleucine in Peptide Therapeutics

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a powerful tool for modulating the pharmacokinetic properties of therapeutic peptides.^[1] This modification imparts steric hindrance, which can significantly increase resistance to enzymatic degradation by proteases.^[2] Furthermore, by removing a hydrogen bond donor, N-methylation can enhance a peptide's lipophilicity, potentially improving its ability to cross cellular membranes.^[3]

Norleucine itself is often used as a substitute for methionine to prevent oxidation, thereby increasing the shelf-life and stability of a peptide therapeutic.^[4] The combination of N-

methylation with a norleucine residue in the form of **N-Methyl-L-norleucine** provides a dual advantage: enhanced proteolytic stability and prevention of oxidative degradation. This makes it a valuable building block for peptides targeting a wide range of diseases. While specific data for **N-Methyl-L-norleucine** is emerging, the well-documented effects of N-methylation and norleucine substitution allow for informed predictions of its impact on peptide performance.

Quantitative Data on the Impact of N-Methylation

The following tables present illustrative data based on published findings for N-methylated peptides to demonstrate the potential advantages of incorporating **N-Methyl-L-norleucine**.

Table 1: Illustrative Pharmacokinetic Properties of a Hypothetical Peptide Analog

Peptide Analog	Modification	Plasma Half-life (t _{1/2}) in rat serum (min)	Caco-2 Cell Permeability (Papp, 10 ⁻⁶ cm/s)	Oral Bioavailability (%)
Parent Peptide	None	15	0.5	<1
N-Methyl-L-norleucine Analog	Single N-methylation	90	2.5	8
Di-N-Methyl Analog	Two N-methylations	240	5.0	15
Tri-N-Methyl Analog	Three N-methylations	>480	8.0	28[5]

This data is illustrative and based on general findings for N-methylated peptides. Actual results will be sequence and position-dependent. For instance, a tri-N-methylated version of a somatostatin analog demonstrated an oral bioavailability of 10%.[\[6\]](#)

Table 2: Illustrative Receptor Binding Affinity

Peptide Analog	Modification	Receptor Binding Affinity (Ki, nM)
Parent Peptide	None	5.2
N-Methyl-L-norleucine Analog	Single N-methylation	7.8

This data is illustrative. N-methylation can sometimes lead to a slight decrease in binding affinity due to conformational changes, but this is often offset by the significant gains in stability and bioavailability.[\[7\]](#)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an **N-Methyl-L-norleucine** containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating **Fmoc-N-methyl-L-norleucine** using Fmoc/tBu chemistry.

Materials:

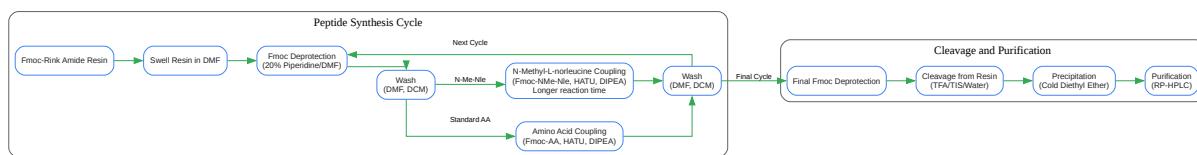
- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids
- Fmoc-**N-methyl-L-norleucine**[\[8\]](#)[\[9\]](#)
- Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[\[10\]](#)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
- Washing solvents: Methanol (MeOH)

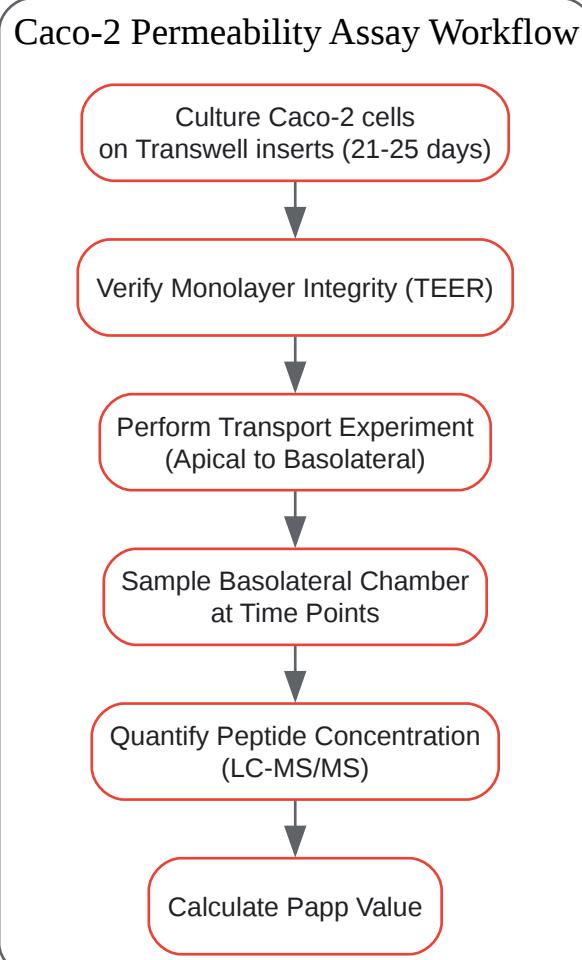
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
- Cold diethyl ether

Protocol:

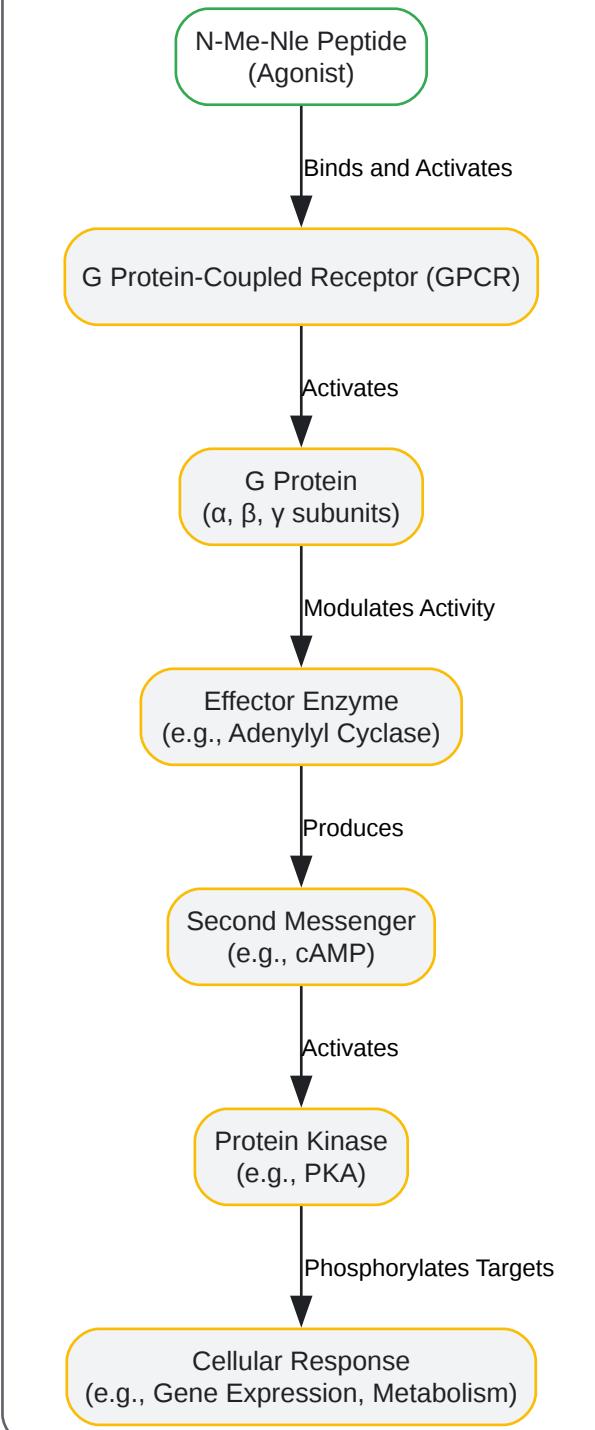
- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
 - Drain and repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
- Amino Acid Coupling (for standard amino acids):
 - In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.
 - Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Monitor coupling completion with a Kaiser test.
 - Wash the resin as in step 2.
- **N-Methyl-L-norleucine** Coupling:
 - In a separate vial, dissolve 3 equivalents of Fmoc-**N-methyl-L-norleucine** and 2.9 equivalents of HATU in DMF.[\[10\]](#)
 - Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the resin and agitate for 4-6 hours. Due to steric hindrance, N-methylated amino acids require longer coupling times.
- Monitor coupling completion with a bromophenol blue test.
- Wash the resin as in step 2.
- Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
- Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
- Cleavage and Purification:
 - Wash the resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
 - Purify the peptide by reverse-phase HPLC.





Hypothetical GPCR Signaling Pathway



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